

Application Notes and Protocols for the Determination of $\delta^{142}\text{Ce}$ in Carbonate Samples

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Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise and accurate measurement of stable cerium (Ce) isotope ratios, expressed as $\delta^{142}\text{Ce}$, in carbonate rocks provides a powerful tool for tracing redox processes in geological and environmental systems. Cerium is unique among the rare earth elements (REEs) as it can exist in two oxidation states, Ce(III) and Ce(IV). The oxidation of Ce(III) to the less soluble Ce(IV) leads to its fractionation from other REEs, resulting in characteristic "cerium anomalies." This isotopic fractionation is mass-dependent and can be quantified to understand past oceanic and atmospheric oxygenation events. This document provides a detailed protocol for the determination of $\delta^{142}\text{Ce}$ in carbonate samples, from sample preparation to instrumental analysis.

Experimental Protocols

Sample Preparation and Dissolution

The initial and most critical step is the selective dissolution of the carbonate phase to avoid contamination from other mineral phases like silicates or oxides that may have different Ce isotopic compositions.

1.1. Materials and Reagents:

- High-purity water (18.2 M Ω ·cm)
- Acetic acid (CH₃COOH), trace metal grade

- Nitric acid (HNO_3), trace metal grade
- Hydrochloric acid (HCl), trace metal grade
- Sample pulverizer (e.g., agate mortar and pestle)
- Centrifuge and centrifuge tubes (50 mL)
- Hot plate

1.2. Protocol for Carbonate Dissolution: A refined method for the selective dissolution of carbonate rocks is employed to minimize the leaching of non-carbonate phases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Powdering: Crush the carbonate sample to a fine powder (< 100 mesh) using an agate mortar and pestle.
- Pre-cleaning (Optional but Recommended): To remove loosely bound contaminants, wash the powdered sample with high-purity water. This can be done by adding water, vortexing, centrifuging, and decanting the supernatant. Repeat this process three times.
- Leaching:
 - Accurately weigh approximately 100-200 mg of the powdered carbonate sample into a 50 mL centrifuge tube.
 - Add a specific volume of 0.5 M acetic acid. The volume should be calculated to dissolve approximately 30-40% of the total carbonate to remove secondary carbonate phases and adsorbates.[\[1\]](#)
 - Allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.
 - Centrifuge the sample and discard the supernatant.
- Primary Dissolution:
 - To the remaining solid, add a fresh aliquot of 0.5 M acetic acid, calculated to dissolve another 30-40% of the initial carbonate mass.[\[1\]](#) This fraction is considered to best represent the primary carbonate phase.

- Allow the reaction to proceed to completion (approximately 2-4 hours, or until effervescence ceases).
 - Centrifuge the sample to pellet any remaining non-carbonate residue.
 - Carefully decant the supernatant containing the dissolved carbonate fraction into a clean Savillex® PFA vial. This solution will be used for the subsequent chemical separation of Cerium.
- Acidification: Acidify the collected supernatant to a 2% HNO₃ matrix for stability.

Chemical Separation of Cerium

The separation of Ce from the sample matrix and other interfering elements, particularly other REEs and Barium (Ba), is crucial for accurate isotopic analysis. A multi-stage ion-exchange chromatography procedure is typically employed.

2.1. Materials and Reagents:

- Cation exchange resin (e.g., Bio-Rad AG® 50W-X8, 100-200 mesh)
- Anion exchange resin (e.g., Eichrom® LN Resin)
- Hydrochloric acid (HCl), various molarities (e.g., 2 M, 6 M)
- Nitric acid (HNO₃), various molarities (e.g., 0.1 M, 8 M)
- Alpha-hydroxyisobutyric acid (α-HIBA), for high-purity separations
- Chromatography columns (e.g., Bio-Rad Poly-Prep®)

2.2. Protocol for Cerium Separation: This protocol is adapted from methods developed for geological samples and is designed to handle the high calcium matrix of dissolved carbonates. [\[4\]](#)[\[5\]](#)

- Matrix Removal (Cation Exchange):
 - Condition a column containing cation exchange resin (e.g., AG® 50W-X8) with 2 M HCl.

- Load the acidified sample solution onto the column.
- Elute the major matrix elements, such as Ca, Mg, and Sr, with 2 M HCl. The REEs, including Ce, will be retained on the resin.
- After the matrix has been washed off, elute the REE fraction with 6 M HCl.
- Evaporate the collected REE fraction to dryness and reconstitute in a small volume of dilute acid (e.g., 0.1 M HCl).
- REE Group Separation (Anion Exchange):
 - Condition a column with a REE-specific resin (e.g., Eichrom® LN Resin) with 0.1 M HNO₃.
 - Load the REE concentrate onto the column.
 - Elute other REEs using a step-wise gradient of increasing HNO₃ or HCl concentrations. The exact acid concentrations and volumes will need to be calibrated for the specific resin and column setup.
 - Collect the Ce fraction based on the pre-determined elution curve for the column.
- High-Purity Ce Separation (α-HIBA):
 - For very high-precision measurements, a final purification step using α-HIBA as an eluent on a cation exchange column can be employed to ensure complete separation of Ce from Nd and other closely eluting REEs.^[4]

Mass Spectrometry

The isotopic composition of the purified Ce fraction is measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

3.1. Instrumentation:

- A high-resolution MC-ICP-MS (e.g., Thermo Fisher Neptune™ series or Nu Instruments Plasma™ series)

- Sample introduction system with a desolvating nebulizer (e.g., Cetac Aridus™) to enhance signal intensity and reduce oxide interferences.

3.2. MC-ICP-MS Measurement Protocol:

- Sample Preparation: Dilute the purified Ce fraction in 2% HNO₃ to a concentration that provides an optimal signal intensity for the instrument (typically 10-50 ppb).
- Instrument Tuning: Tune the MC-ICP-MS to achieve maximum sensitivity and signal stability, and to minimize oxide formation (e.g., $^{140}\text{Ce}^{16}\text{O}^+ / ^{140}\text{Ce}^+ < 0.1\%$).
- Data Acquisition:
 - Measure the ion beams of $^{140}\text{Ce}^+$ and $^{142}\text{Ce}^+$ simultaneously in Faraday cups.
 - Monitor for potential isobaric interferences, primarily $^{142}\text{Nd}^+$ on $^{142}\text{Ce}^+$. While the chemical separation should remove Nd, it is good practice to monitor an interference-free Nd isotope (e.g., $^{144}\text{Nd}^+$ or $^{146}\text{Nd}^+$) to apply a correction if necessary.
- Mass Bias Correction: Instrumental mass bias is corrected using a sample-standard bracketing (SSB) technique with a well-characterized Ce isotope standard solution (e.g., Ames Ce metal standard).^{[6][7]}
- Data Expression: The results are expressed in the delta notation ($\delta^{142}\text{Ce}$) in parts per thousand (‰) relative to the standard: $\delta^{142}\text{Ce} (\text{‰}) = [(^{142}\text{Ce}/^{140}\text{Ce})_{\text{sample}} / (^{142}\text{Ce}/^{140}\text{Ce})_{\text{standard}} - 1] * 1000$

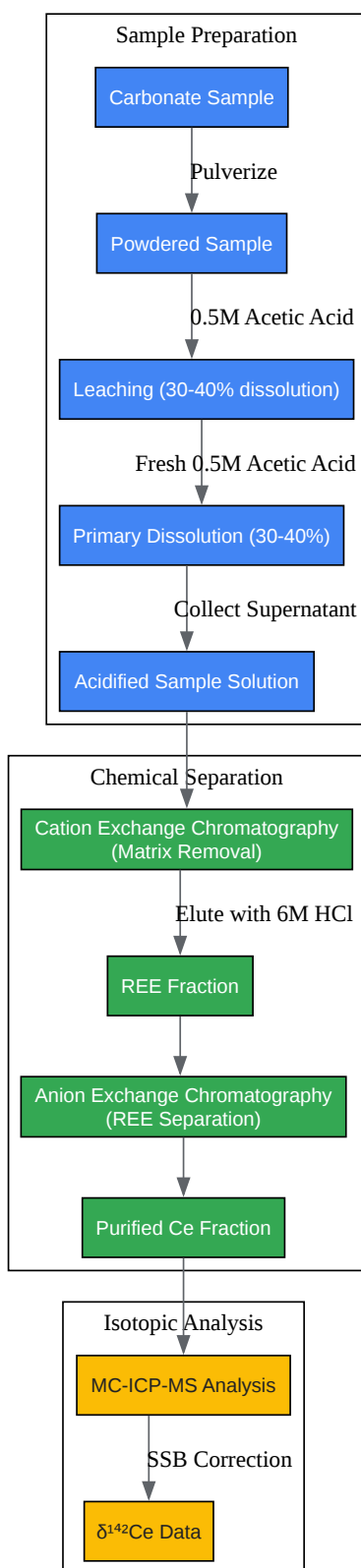
Data Presentation

Quantitative data for $\delta^{142}\text{Ce}$ in relevant geological reference materials are summarized below. Note the limited availability of data for common carbonate reference materials.

Reference Material	Matrix Type	$\delta^{142}\text{Ce}$ (‰) vs. Ames Standard	2SD (‰)	Reference
SARM 40	Carbonatite	-0.07	0.13	[6][7]
BHVO-2	Basalt	+0.087	0.045	[8]
GSP-2	Granodiorite	+0.045	0.044	[8]
NBS-19	Limestone	Not Reported	-	
LSVEC	Lithium Carbonate	Not Reported	-	
IAEA-603	Marble	Not Reported	-	

Absence of reported values indicates a lack of published data for $\delta^{142}\text{Ce}$ for these common carbonate standards.

Mandatory Visualization



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Caption: Workflow for $\delta^{142}\text{Ce}$ measurement in carbonates.

Concluding Remarks:

This protocol provides a comprehensive workflow for the high-precision measurement of $\delta^{142}\text{Ce}$ in carbonate samples. Adherence to these steps, particularly the selective dissolution and rigorous chemical purification, is essential for obtaining accurate and reproducible data. The limited availability of certified $\delta^{142}\text{Ce}$ values for common carbonate reference materials highlights an area for future inter-laboratory studies to improve data quality and comparability across different research groups.

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